molecular formula C8H17NO B7823617 2-(Dimethylamino)cyclohexan-1-ol CAS No. 20431-82-7

2-(Dimethylamino)cyclohexan-1-ol

Cat. No.: B7823617
CAS No.: 20431-82-7
M. Wt: 143.23 g/mol
InChI Key: UFUVLAQFZSUWHR-UHFFFAOYSA-N
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Description

2-(Dimethylamino)cyclohexan-1-ol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Neurochemical Profile and Antidepressant Activity

2-(Dimethylamino)cyclohexanol, as a part of the novel bicyclic compound Wy-45,030, exhibits a neurochemical profile predictive of antidepressant activity. This compound inhibits rat brain imipramine receptor binding and synaptosomal monoamine uptake (including dopamine, norepinephrine, and serotonin), without inhibiting monoamine oxidase. Its distinct profile suggests potential antidepressant activity without the side effects common to tricyclic therapy (Muth et al., 1986).

Pharmaceutical Analysis and Impurity Detection

2-[(Dimethylamino)methyl]cyclohexanone, related to 2-(Dimethylamino)cyclohexanol, has been analyzed using a novel HPLC method. This method, involving derivatisation with 2,4-dinitrophenylhydrazine, allows for the selective and quantitative determination of this compound in pharmaceutical formulations, demonstrating its utility in quality control and pharmaceutical analysis (Medvedovici et al., 2004).

Chemical Synthesis Optimization

The synthesis of 2-(dimethylamino) methyl cyclohexanone, an important intermediate related to 2-(Dimethylamino)cyclohexanol, has been optimized using uniform experiment design. This research demonstrates the effective use of regression analysis and Monte Carlo simulation to determine optimum reaction conditions, significantly contributing to the field of synthetic chemistry and pharmaceutical manufacturing (Wang Xiu-lan, 2007).

Study of Isomeric Forms and Stereochemistry

The synthesis and study of 2-(dimethylaminomethyl) cyclohexanone with m-anisyl magnesium bromide yielded Z- and E-isomers of a related compound. This research provides insights into the stereochemistry of the reaction, expanding our understanding of the structural aspects of similar compounds (Qiaoyun Ben, 1997).

Exploration in Greenhouse Gas Control

In the context of greenhouse gas control, 2-amino-2-methyl-1-propanol, a compound related to 2-(Dimethylamino)cyclohexanol, has been studied as part of a solvent system for CO2 absorption. This research contributes to the development of environmentally friendly technologies for carbon capture and storage (Karlsson et al., 2019).

Properties

IUPAC Name

2-(dimethylamino)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9(2)7-5-3-4-6-8(7)10/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUVLAQFZSUWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20902719
Record name NoName_3268
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30727-29-8, 15910-74-4, 20431-82-7
Record name 2-(Dimethylamino)cyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30727-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanol, 2-(dimethylamino)-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015910744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 2-(dimethylamino)-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020431827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Dimethylamino)cyclohexan-1-ol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC54552
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Record name 2-(dimethylamino)cyclohexan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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